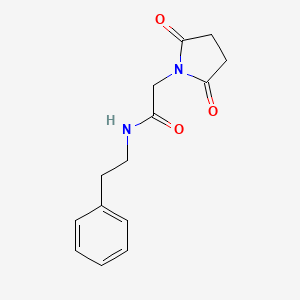![molecular formula C19H21NO4 B5724536 {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid
Overview
Description
{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 369.48 g/mol.
Mechanism of Action
The mechanism of action of BPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. BPA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. BPA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
BPA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BPA can inhibit the proliferation of cancer cells and induce apoptosis. BPA has also been shown to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. In vivo studies have shown that BPA can reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
BPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BPA is also stable under a wide range of conditions and can be stored for long periods of time. However, BPA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. BPA is also relatively expensive compared to other chemical compounds.
Future Directions
For research and development of BPA include drug delivery, materials science, plant growth regulation, and safety evaluation.
Scientific Research Applications
BPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BPA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPA has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, BPA has been studied for its ability to enhance plant growth and improve crop yield. In materials science, BPA has been used as a monomer in the synthesis of polymers and resins.
properties
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-6-4-13(5-7-14)18(23)20-15-8-10-16(11-9-15)24-12-17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZFMSDFXUKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)




![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)


![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)